molecular formula C25H35N5O3S B2822472 4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide CAS No. 1049493-75-5

4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide

Cat. No.: B2822472
CAS No.: 1049493-75-5
M. Wt: 485.65
InChI Key: JAVCGTGXXXXJBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyrazinyl-piperazine moiety, a chemotype frequently found in compounds designed to modulate kinase activity and other biological targets. Piperazine-containing scaffolds are common in pharmaceuticals and research chemicals due to their versatile binding properties and ability to improve solubility . The specific structure of this molecule suggests potential for investigation as a protein kinase inhibitor. Kinase inhibitors are a major class of therapeutic agents, with over 70 approved by the USFDA, primarily for oncology and inflammatory diseases . Researchers may find value in evaluating this compound in screens for activity against various kinase targets, such as those in the tyrosine kinase (TK) or tyrosine kinase-like (TKL) groups . The sulfonamide linker and the carboxamide group are functional groups often used in drug design to engage in key hydrogen-bonding interactions with enzyme targets, potentially contributing to high-affinity binding . This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

4-butyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O3S/c1-2-3-4-20-5-7-21(8-6-20)25(31)28-22-9-11-23(12-10-22)34(32,33)30-17-15-29(16-18-30)24-19-26-13-14-27-24/h9-14,19-21H,2-8,15-18H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVCGTGXXXXJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide involves multiple steps, typically starting with the preparation of the core cyclohexane carboxamide structure. The synthetic route often includes:

    Formation of the cyclohexane carboxamide core: This can be achieved through the reaction of cyclohexanecarboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the butyl group: This step involves alkylation reactions using butyl halides.

    Attachment of the pyrazinyl piperazine moiety: This is typically done through nucleophilic substitution reactions involving pyrazine and piperazine derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the pyrazinyl and piperazine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to 4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide exhibit significant antimicrobial properties. For instance, derivatives containing the pyrazin-2-yl and piperazine moieties have been synthesized and tested against various strains of bacteria, including Mycobacterium tuberculosis. These studies have demonstrated that certain derivatives possess IC50 values in the low micromolar range, indicating potent activity against tuberculosis .

Anticancer Properties

The sulfonamide group in this compound has been linked to anticancer activity. Compounds that incorporate sulfonamide functionalities have been shown to inhibit specific enzymes involved in tumor growth and proliferation. Preliminary studies suggest that this compound may interfere with cancer cell signaling pathways, leading to reduced cell viability in vitro .

Neurological Applications

Given the presence of the piperazine structure, there is potential for neuropharmacological applications. Piperazine derivatives are often explored for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This could position the compound as a candidate for treating disorders such as anxiety or depression .

Case Study 1: Antitubercular Activity

In a study evaluating a series of related compounds, several demonstrated significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM. Compounds structurally similar to this compound were among those tested, revealing promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed on various derivatives of compounds related to this molecule using human embryonic kidney cells (HEK-293). The results indicated that most active compounds were non-toxic at effective concentrations, suggesting a favorable safety profile for further development .

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructureAntimicrobial Activity (IC50 μM)Anticancer ActivityNotes
Compound AStructure A1.35ModerateEffective against TB
Compound BStructure B2.18HighPromising anticancer properties
This compoundComplex StructureTBDTBDPotential for multiple applications

Mechanism of Action

The mechanism of action of 4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The pyrazinyl piperazine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity to its targets, thereby modulating biological pathways involved in disease processes .

Comparison with Similar Compounds

Piperazine-Based Analogues with Varied Substituents

Key Compounds :

  • Compound 17 : 4-(thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide ().
  • Compound 18 : 4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one ().
  • Compound 19 : 1-(4-(thiophen-2-yl)butyl)-4-(4-(trifluoromethyl)phenyl)piperazine ().
Feature Target Compound Compound 17 Compound 18 Compound 19
Core Structure Cyclohexanecarboxamide + sulfonamide Butanamide Piperazine-linked ketone Piperazine + alkyl chain
Piperazine Subst. Pyrazine-2-yl None 4-(trifluoromethyl)phenyl 4-(trifluoromethyl)phenyl
Linker Sulfonyl Amide Ketone Alkyl chain
Key Groups Butyl, pyrazine Thiophene, CF3-phenyl Thiophene, CF3-phenyl Thiophene, CF3-phenyl

Comparison :

  • Piperazine Modifications : The target compound’s pyrazine-substituted piperazine is distinct from the trifluoromethylphenyl groups in Compounds 17–17. Pyrazine’s electron-deficient aromatic system may enhance hydrogen bonding or π-π stacking compared to the electron-withdrawing CF3 group .
  • Linker Flexibility : The sulfonyl group in the target compound provides rigidity and polarity, contrasting with the more flexible amide (Compound 17) or alkyl (Compound 19) linkers. This could influence target selectivity and metabolic stability .

Carboxamide-Containing Analogues

Key Compound : N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ().

Feature Target Compound N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
Core Structure Cyclohexanecarboxamide + sulfonamide Piperazine-carboxamide
Aromatic Subst. Pyrazine-2-yl 4-Chlorophenyl
Conformation Chair (piperazine inferred) Chair (piperazine confirmed)

Comparison :

  • Carboxamide Position : The target compound’s carboxamide is part of a cyclohexane ring, increasing steric bulk compared to the simpler piperazine-carboxamide in . This bulk may reduce solubility but improve receptor binding specificity .
  • Aromatic Substituents: The pyrazine in the target compound vs. chlorophenyl in ’s analogue highlights divergent electronic profiles.

Biological Activity

4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C23H32N4O3S\text{C}_{23}\text{H}_{32}\text{N}_{4}\text{O}_{3}\text{S}

This structure incorporates a cyclohexanecarboxamide moiety, which is linked to a piperazine ring substituted with a pyrazine group and a sulfonyl phenyl group. These functional groups are crucial for the compound's biological activity.

The primary mechanism of action for this compound appears to involve the antagonism of specific receptors. Research indicates that compounds with similar structures often target G-protein coupled receptors (GPCRs), particularly those involved in inflammatory pathways and neuropharmacological effects .

Antimicrobial Activity

Studies have demonstrated that derivatives of similar piperazine compounds exhibit notable antibacterial properties. For instance, compounds evaluated for their antibacterial activity against various strains have shown effectiveness, suggesting that this compound may also possess such properties .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is critical in neurodegenerative diseases like Alzheimer's. Inhibitors of AChE can enhance cholinergic neurotransmission, providing symptomatic relief in such conditions .

Case Study 1: Anticancer Potential

A study focused on the anticancer activity of piperazine derivatives found that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Neuropharmacological Effects

Another investigation into the neuropharmacological effects of related piperazine compounds revealed their potential as selective dopamine receptor modulators. This suggests that this compound could be explored for treating conditions like schizophrenia or depression by modulating dopaminergic pathways .

Comparative Biological Activity Table

Compound Activity IC50/EC50 Values Target
This compoundAntibacterialTBDBacterial Strains
Piperazine Derivative AAChE Inhibition0.5 µMAChE
Piperazine Derivative BAnticancer15 µM (HeLa Cells)Cancer Cell Lines
Piperazine Derivative CDopamine D3 Receptor Modulation10 µMD3 Receptor

Q & A

Q. What are the standard synthetic routes for preparing 4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of intermediates such as 4-(pyrazin-2-yl)piperazine via nucleophilic substitution or coupling reactions under inert atmospheres .
  • Step 2: Sulfonylation of the piperazine intermediate with 4-nitrobenzenesulfonyl chloride, followed by reduction to yield the sulfonamide .
  • Step 3: Coupling of the sulfonamide intermediate with 4-butylcyclohexanecarboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Purification: Column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization (e.g., from ethanol/chloroform mixtures) are critical for isolating high-purity products .

Q. What analytical techniques are used to confirm the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies protons in the piperazine (δ 2.5–3.5 ppm), pyrazine (δ 8.3–8.7 ppm), and cyclohexane (δ 1.2–2.2 ppm) moieties. Coupling constants (J = 7–8 Hz) confirm stereochemistry .
    • ¹³C NMR verifies carbonyl carbons (δ 170–175 ppm) and aromatic carbons (δ 120–150 ppm) .
  • Mass Spectrometry (LCMS/HRMS): Molecular ion peaks (e.g., [M+H]⁺) are matched with theoretical masses (±5 ppm error) .
  • Elemental Analysis: Confirms C, H, N, S composition (e.g., ±0.4% deviation) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility Screening: Use DMSO for stock solutions (10–50 mM) followed by dilution in assay buffers (PBS, pH 7.4). Dynamic light scattering (DLS) detects precipitation .
  • Stability Studies:
    • Thermal Stability: Incubate at 25°C/37°C for 24–72 hrs; monitor degradation via HPLC .
    • pH Stability: Test in buffers (pH 2–9); LCMS identifies hydrolytic byproducts (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s receptor binding affinity?

Methodological Answer:

  • Key Modifications:
    • Piperazine Substitution: Replace pyrazine with 2-methoxyphenyl or 2,3-dichlorophenyl groups to enhance D3 receptor selectivity .
    • Sulfonamide Linker: Introduce methyl or acetyl groups to modulate lipophilicity and blood-brain barrier penetration .
  • Assays:
    • Radioligand Binding: Use [³H]spiperone in competition assays (Kₐ values for D2/D3 receptors) .
    • Functional Assays: Measure cAMP inhibition in CHO-K1 cells expressing human D3 receptors .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Case Example: Discrepancies in IC₅₀ values between cell-free and cell-based assays may arise from off-target effects or metabolite interference.
  • Approach:
    • Metabolite Profiling: Use LC-HRMS to identify active/inactive metabolites .
    • Counter-Screens: Test against related receptors (e.g., 5-HT₁A, α₁-adrenergic) to rule out promiscuity .
    • Molecular Dynamics (MD): Simulate ligand-receptor interactions to identify key binding residues (e.g., Asp110 in D3 receptors) .

Q. What strategies are recommended for improving enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Resolution: Use preparative chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers .
  • Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclohexanecarboxamide formation .
  • Quality Control: Monitor enantiomeric excess (ee) via polarimetry or chiral SFC .

Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

Methodological Answer:

  • Dosing: Administer intravenously (1–5 mg/kg) or orally (10–20 mg/kg) in rodent models .
  • Sample Analysis:
    • Plasma/Serum: Use protein precipitation (acetonitrile) followed by UPLC-MS/MS quantification (LLOQ: 1 ng/mL) .
    • Tissue Distribution: Homogenize brain/liver samples in PBS; validate extraction recovery (>85%) .
  • PK Parameters: Calculate AUC, Cₘₐₓ, t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .

Q. What computational tools are effective for predicting off-target interactions?

Methodological Answer:

  • Docking: Use AutoDock Vina or Schrödinger Glide to screen against Pharmaprojects or ChEMBL databases .
  • Machine Learning: Train QSAR models (e.g., Random Forest) on datasets of D3 receptor ligands to predict toxicity .
  • Pathway Analysis: Map predicted targets to KEGG pathways (e.g., dopaminergic signaling) using Cytoscape .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.